Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)-
Overview
Description
Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- typically involves the introduction of the ethenyl and trifluoromethyl groups onto a chlorobenzene precursor. One common method is the Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a suitable ethenylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the production of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the ethenyl group can be replaced by other substituents.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include ethyl derivatives of the original compound.
Scientific Research Applications
Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-ethenyl-
- Benzene, 1-chloro-4-(trifluoromethyl)-
- Benzene, 1-ethenyl-4-(trifluoromethyl)-
Comparison: Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is unique due to the presence of both the ethenyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds with only one of these groups.
Biological Activity
Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is a chemical compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is characterized by the following structural features:
- A benzene ring with a chlorine atom and a trifluoromethyl group attached.
- An ethenyl group that can participate in various chemical reactions.
These structural components influence the compound's reactivity and biological interactions.
The biological activity of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is largely attributed to its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and intracellular interaction. The ethenyl group can undergo electrophilic substitution reactions, which may alter enzyme function or receptor binding affinity.
Enzyme Interactions
Research indicates that Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- can be utilized in studies of enzyme interactions and metabolic pathways. Its ability to engage in substitution reactions allows it to serve as a building block for synthesizing more complex organic molecules, which can be pivotal in drug development.
Toxicity and Safety Profile
Toxicological studies reveal that exposure to high concentrations of this compound may lead to adverse effects, including potential carcinogenicity. In animal studies, it has been shown to affect liver and kidney functions at elevated doses. Specifically:
- Acute Exposure : High concentrations may cause narcotic effects.
- Chronic Exposure : Repeated inhalation at high doses resulted in changes to reproductive parameters and organ toxicity .
Case Study 1: Hepatotoxicity Assessment
In a study involving B6C3F1/N mice, exposure to Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- resulted in significant hepatocellular hypertrophy at doses exceeding 50 mg/kg bw/day. Notably, a NOAEL (No Observed Adverse Effect Level) was established at 10 mg/kg based on liver effects observed at higher doses .
Case Study 2: Reproductive Toxicity
A repeat dose inhalation study highlighted that prolonged exposure could lead to decreased sperm motility and count in male rats. The highest concentration tested (14.8 mg/L) demonstrated significant reproductive toxicity, although no effects on fertility were observed in one-generation oral reproductive toxicity studies .
Summary of Toxicological Effects
Exposure Type | Observed Effects | NOAEL (mg/kg bw/day) |
---|---|---|
Acute Inhalation | Narcotic effects | Not established |
Chronic Inhalation | Liver hypertrophy | 10 |
Oral Repeated Dose | Nephropathy | 50 |
Reproductive Toxicity | Decreased sperm motility | Not applicable |
Properties
IUPAC Name |
2-chloro-1-ethenyl-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWWKNKQVQPWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238237 | |
Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263414-53-4 | |
Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263414-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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